molecular formula C16H15NO4 B11963417 (5-Cyano-2-(4-methoxy-phenyl)-6-oxo-cyclohex-1-enyl)-acetic acid CAS No. 101284-22-4

(5-Cyano-2-(4-methoxy-phenyl)-6-oxo-cyclohex-1-enyl)-acetic acid

Cat. No.: B11963417
CAS No.: 101284-22-4
M. Wt: 285.29 g/mol
InChI Key: SFIGDOPCEQCRPP-UHFFFAOYSA-N
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Description

(5-Cyano-2-(4-methoxy-phenyl)-6-oxo-cyclohex-1-enyl)-acetic acid is a complex organic compound with a unique structure that includes a cyano group, a methoxyphenyl group, and a cyclohexenyl ring with an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyano-2-(4-methoxy-phenyl)-6-oxo-cyclohex-1-enyl)-acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclohexenyl ring, followed by the introduction of the cyano and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5-Cyano-2-(4-methoxy-phenyl)-6-oxo-cyclohex-1-enyl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.

    Substitution: The cyano and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(5-Cyano-2-(4-methoxy-phenyl)-6-oxo-cyclohex-1-enyl)-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (5-Cyano-2-(4-methoxy-phenyl)-6-oxo-cyclohex-1-enyl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (5-Cyano-2-(4-hydroxy-phenyl)-6-oxo-cyclohex-1-enyl)-acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    (5-Cyano-2-(4-methyl-phenyl)-6-oxo-cyclohex-1-enyl)-acetic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

(5-Cyano-2-(4-methoxy-phenyl)-6-oxo-cyclohex-1-enyl)-acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

CAS No.

101284-22-4

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

2-[5-cyano-2-(4-methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid

InChI

InChI=1S/C16H15NO4/c1-21-12-5-2-10(3-6-12)13-7-4-11(9-17)16(20)14(13)8-15(18)19/h2-3,5-6,11H,4,7-8H2,1H3,(H,18,19)

InChI Key

SFIGDOPCEQCRPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C(CC2)C#N)CC(=O)O

Origin of Product

United States

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